Triapine
Overview
Description
Triapine, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, is a potent small-molecule inhibitor of ribonucleotide reductase. This enzyme is crucial for DNA synthesis as it converts ribonucleotides into deoxyribonucleotides. This compound has been extensively studied for its potential in cancer therapy, particularly for its ability to inhibit tumor growth .
Mechanism of Action
Target of Action
Triapine, also known as 3-AP, is a potent small-molecule inhibitor of Ribonucleotide Reductase (RNR) . RNR is an enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting process for de novo deoxyribonucleoside triphosphates synthesis . This enzyme is frequently overexpressed in cancer cells, making it an attractive target for anticancer therapy .
Mode of Action
This compound inhibits the M2 subunit of RNR by quenching a tyrosyl-free radical . This mechanism of action is similar to that of hydroxyurea, an agent with clinical antitumor activity against both solid tumors and hematological malignancies . By inhibiting RNR, this compound depletes the dNTP precursors of DNA, thereby selectively starving fast-replicating cancer cells of nucleotides for survival .
Biochemical Pathways
The inhibition of RNR by this compound affects the synthesis of deoxyribonucleoside triphosphates, which are essential for DNA synthesis and repair . This leads to the termination of DNA base chain elongation, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
This compound is administered by 2-h intravenous infusion daily for 5 days, and courses are repeated every 4 weeks . It shows linear pharmacokinetic behavior, although interpatient variability is relatively high . Peak concentrations at the 96-mg/m^2/day dose averaged 8 μM, and the mean elimination half-life ranged from 35 min to 3 h, with a median value of approximately 1 h . Cumulative urinary recovery averaged 1–3% of the administered dose, suggesting that the elimination of this compound is primarily through metabolism .
Result of Action
The inhibition of RNR by this compound results in the depletion of dNTP precursors of DNA, thereby selectively starving fast-replicating cancer cells of nucleotides for survival . This leads to the inhibition of cancer cell proliferation and promotion of apoptosis . . It has shown activity against hematological diseases but has been ineffective against a variety of solid tumors .
Action Environment
The activity of this compound can be influenced by various environmental factors. For instance, the redox properties of the iron complexes formed by this compound can be tuned by ligand modifications . These complexes are found to be active within a narrow redox window imposed by the cellular environment . Furthermore, factors such as cell uptake, solubility, and chemical stability of this compound in a biological environment can also modulate its activity .
Biochemical Analysis
Biochemical Properties
Triapine presents an N-N-S array of donor sites that strongly bind iron, robbing iron-containing enzymes of their prosthetic group . It is a potent inhibitor of ribonucleotide reductase, the rate-determining enzyme in the supply of deoxynucleotides (DNA building blocks) for DNA synthesis .
Cellular Effects
This compound has shown antiproliferative effects in a number of cell lines . It inhibits human ribonucleotide reductase (RNR), resulting in the depletion of dNTP precursors of DNA, thereby selectively starving fast-replicating cancer cells of nucleotides for survival .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a complex with iron, which inhibits the formation of a tyrosyl radical and inactivates ribonucleotide reductase . This results in the inhibition of DNA synthesis and cellular proliferation .
Temporal Effects in Laboratory Settings
This compound is rapidly metabolized and excreted, with very high levels of the metabolites and this compound itself observed in urine samples just 15 minutes after treatment . This suggests that this compound has a short half-life in the body .
Metabolic Pathways
The main metabolic reactions of this compound, observed in electrochemical oxidations, liver microsomes, and in vivo samples from mice, were dehydrogenation and hydroxylations . The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of this compound .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely localizes to the cytoplasm where ribonucleotide reductase, the enzyme it inhibits, is found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triapine is synthesized through the reaction of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Triapine undergoes several types of chemical reactions, including oxidation, reduction, and complexation with metal ions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized electrochemically or through the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Complexation: this compound forms complexes with metal ions, particularly iron, which is crucial for its biological activity
Major Products:
Oxidation Products: Dehydrogenated and hydroxylated derivatives.
Reduction Products: Reduced forms of this compound.
Complexation Products: Metal-Triapine complexes, particularly with iron
Scientific Research Applications
Triapine has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its ability to inhibit ribonucleotide reductase, making it a valuable tool in studying DNA synthesis and repair mechanisms.
Medicine: Explored as a potential anticancer agent, particularly in combination with other chemotherapeutic agents and radiation therapy. .
Comparison with Similar Compounds
Triapine belongs to the class of α-N-heterocyclic thiosemicarbazones, which are known for their ribonucleotide reductase inhibitory activity. Similar compounds include:
3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP): Another potent ribonucleotide reductase inhibitor with similar mechanisms of action.
Isoquinoline derivatives: These compounds also inhibit ribonucleotide reductase but differ in their redox properties and stability
Uniqueness of this compound: this compound’s unique combination of iron chelation and ribonucleotide reductase inhibition makes it particularly effective in targeting rapidly dividing cancer cells. Its ability to form stable metal complexes and undergo various chemical reactions further enhances its versatility as a research tool and potential therapeutic agent .
Properties
IUPAC Name |
[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYKNCNAZKMVQN-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893923 | |
Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143621-35-6 | |
Record name | Triapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11940 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCX-0191 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Triapine?
A1: this compound is a potent inhibitor of ribonucleotide reductase (RNR) [, , , ]. It achieves this by chelating iron and forming an iron(III)-Triapine complex. This complex is then reduced to an iron(II)-Triapine complex, which disrupts the enzyme's activity by quenching the tyrosyl radical in the small subunit of RNR [].
Q2: How does inhibiting RNR lead to anti-cancer activity?
A2: RNR catalyzes the rate-limiting step in deoxyribonucleotide (dNTP) synthesis, which are essential building blocks for DNA replication and repair []. By inhibiting RNR, this compound depletes the cellular dNTP pool, ultimately disrupting DNA synthesis and repair processes crucial for rapidly dividing cancer cells [, , , , , ].
Q3: Does this compound affect both RNR subunits equally?
A3: Research suggests that this compound demonstrates a stronger inhibitory effect on the p53R2/M1 form of the RNR holoenzyme compared to the M2/M1 form []. This suggests a potential for subunit-selective inhibition.
Q4: Does the iron-Triapine complex contribute to this compound’s activity solely through RNR inhibition?
A4: While RNR inhibition is a key mechanism, research indicates that the iron(II)-Triapine complex also mediates the formation of reactive oxygen species (ROS) []. These ROS contribute to this compound's cytotoxic effects, suggesting a multi-faceted mechanism of action.
Q5: Does this compound impact any other cellular pathways?
A5: Studies have shown that this compound can induce endoplasmic reticulum stress and trigger apoptosis in cancer cells []. This effect, in conjunction with cell cycle arrest caused by RNR inhibition, contributes to its overall anticancer activity.
Q6: What is the molecular formula and weight of this compound?
A6: Although not explicitly provided in the provided abstracts, the molecular formula of this compound is C7H9N5S and its molecular weight is 195.25 g/mol.
Q7: Is there spectroscopic data available for this compound?
A7: Yes, this compound exhibits intrinsic fluorescence properties with a maximum absorption at 359 nm and an emission maximum at 457 nm []. This inherent fluorescence allows researchers to monitor its uptake and distribution within living cells.
Q8: Are there any notable findings regarding this compound's material compatibility, stability, or catalytic properties in the provided research?
A8: The provided abstracts primarily focus on this compound's biological activity and pharmacological properties. There is limited information regarding its material compatibility, catalytic properties, or performance under various conditions outside of biological contexts.
Q9: Have computational chemistry methods been used to study this compound?
A9: Yes, computational studies, such as computer-aided docking simulations, have been employed to investigate this compound's interactions with the small subunits of RNR, aiming to elucidate its binding mechanisms [].
Q10: What is the impact of structural modifications on this compound's activity?
A10: Studies exploring N-methylation of this compound revealed a significant impact on its activity. While complete methylation led to a remarkable 1000-fold increase in potency, any degree of N-dimethylation was sufficient to overcome acquired this compound resistance []. This highlights the importance of specific structural motifs for activity and resistance development.
Q11: How does metal complexation affect this compound’s activity?
A11: Metal complexation plays a crucial role in this compound’s activity. Gallium(III) complexes demonstrated increased cytotoxicity, whereas Iron(III) complexes exhibited reduced activity compared to the free ligand []. These findings suggest that the choice of metal ion can significantly modulate this compound’s anticancer properties.
Q12: What challenges are associated with formulating this compound?
A12: Research indicates that achieving stable encapsulation of free this compound into liposomes for drug delivery purposes has proven challenging []. This limitation necessitates alternative strategies for effective delivery and bioavailability enhancement.
Q13: Have any successful formulation strategies for this compound been reported?
A13: Yes, successful liposomal formulations have been achieved using copper(II) complexes of this compound []. These formulations demonstrate superior stability and drug release profiles compared to free this compound, paving the way for enhanced delivery and therapeutic efficacy.
Q14: Is there information available regarding SHE regulations, environmental impact, degradation, recycling, or waste management related to this compound?
A14: The provided abstracts primarily focus on this compound's therapeutic potential and do not provide detailed information on SHE regulations, environmental impact, or waste management. Further research is necessary to address these aspects comprehensively.
Q15: What is the pharmacokinetic profile of this compound?
A15: this compound displays linear pharmacokinetics but with high interpatient variability. It reaches peak concentrations quickly (Tmax = 1.3 h) after oral administration but also has a short half-life (t1/2 = 1.4 h) [].
Q16: What are the primary routes of this compound elimination?
A16: this compound is primarily eliminated through metabolism, with only 1-3% of the administered dose recovered in urine []. This suggests a significant role of metabolic enzymes in its clearance.
Q17: How does this compound's metabolism impact its efficacy?
A17: this compound undergoes rapid metabolism, including dehydrogenation and hydroxylations, resulting in high metabolite levels in vivo shortly after administration []. This rapid breakdown and clearance potentially contribute to its limited efficacy against solid tumors.
Q18: Are there any factors known to affect this compound’s pharmacokinetics?
A18: Research suggests that smoking may influence this compound’s oral clearance, potentially doubling it in smokers compared to non-smokers []. This highlights the importance of considering patient-specific factors in optimizing this compound treatment.
Q19: Does this compound interact with any drug transporters?
A19: The provided abstracts do not offer detailed information on interactions between this compound and specific drug transporters. Further investigation is needed to fully understand the role of transporters in its distribution and clearance.
Q20: Has this compound demonstrated efficacy in preclinical studies?
A20: Yes, this compound has shown significant antitumor activity in preclinical studies, both in vitro and in vivo. It effectively inhibits the growth of various cancer cell lines [, , , , , , , , ] and demonstrates tumor growth inhibition in xenograft mouse models [, , ].
Q21: What is the efficacy of this compound in combination therapies?
A21: this compound has demonstrated synergistic effects when combined with other chemotherapeutic agents, such as cisplatin, paclitaxel [, ], and gemcitabine [, ]. This suggests its potential for combination therapies to enhance treatment efficacy.
Q22: How does this compound enhance the effects of radiation therapy?
A22: this compound acts as a potent radiosensitizer, enhancing the cytotoxic effects of radiation therapy [, ]. It achieves this by inhibiting DNA repair mechanisms, making cancer cells more susceptible to radiation-induced damage [, , ].
Q23: Are there any biomarkers associated with this compound’s efficacy?
A23: Research suggests that patients with the wild-type MDR1 gene may exhibit lower intracellular this compound concentrations, potentially affecting its efficacy []. Further investigation into MDR1 and other potential biomarkers is crucial for predicting treatment response.
Q24: What is known about this compound resistance?
A24: Acquired resistance is a significant obstacle to this compound's clinical success, especially in solid tumors. Studies indicate that this compound resistance might involve the upregulation of ABCB1 (P-glycoprotein), leading to decreased drug accumulation [].
Q25: How does this compound resistance affect the efficacy of other drugs?
A25: The development of this compound resistance can lead to cross-resistance against other anticancer drugs, particularly substrates of the ABCB1 transporter []. This highlights the need for strategies to circumvent or mitigate resistance mechanisms.
Q26: Are there strategies to overcome this compound resistance?
A26: Research suggests that N-dimethylated this compound derivatives are not affected by acquired this compound resistance, offering a potential avenue to circumvent this challenge []. Further exploration of these derivatives is crucial for developing more effective therapies.
Q27: What are the common toxicities associated with this compound?
A27: The most frequently observed toxicities associated with this compound in clinical trials are hematologic, primarily leukopenia, neutropenia, and anemia [, , ]. These toxicities are generally reversible and manageable with dose adjustments or supportive care.
Q28: Are there any non-hematologic toxicities associated with this compound?
A28: Common non-hematologic toxicities include fatigue, nausea, vomiting, mucositis, and elevated liver enzymes [, , ]. These toxicities are generally mild to moderate in severity.
Q29: What are the challenges and potential solutions for targeted this compound delivery?
A29: The development of efficient drug delivery systems for this compound is crucial for improving its pharmacokinetic properties and reducing off-target toxicity. Liposomal formulations show promise as a strategy for targeted delivery and sustained release [].
Q30: Are there efforts to identify biomarkers to predict this compound efficacy?
A30: Yes, research is ongoing to identify potential biomarkers that could predict this compound's efficacy. MDR1 polymorphisms are being investigated as a potential predictive marker for both efficacy and toxicity []. Further exploration of genetic and molecular markers is needed.
Q31: What analytical techniques are commonly used to study this compound?
A31: Several analytical techniques are employed in this compound research, including:
- LC-MS/MS: Used for quantitative determination of this compound in biological samples such as plasma [, ].
- Spectrophotometry: Employed to study this compound's complexation reactions and to develop quantitative methods [, ].
- Electron Paramagnetic Resonance (EPR): Utilized to investigate this compound's interaction with RNR and to measure its concentration in cells [, , ].
- Immunoblotting: Used to assess the expression levels of various proteins involved in this compound's mechanism of action [, , ].
- Flow Cytometry: Applied to analyze cell cycle progression and apoptosis induction [].
Q32: What is known about this compound’s dissolution and solubility?
A32: While the provided abstracts don't elaborate on this compound's dissolution and solubility characteristics, these properties are crucial for its formulation and bioavailability. Further research is needed to optimize these aspects for enhanced therapeutic outcomes.
Q33: How have analytical methods for this compound been validated?
A33: The LC-MS/MS method for this compound quantification in human plasma has been validated for accuracy, precision, and specificity, demonstrating its reliability for pharmacokinetic studies and clinical applications [].
Q34: What information is available regarding this compound's quality control, immunogenicity, interactions with drug-metabolizing enzymes, and biocompatibility?
A34: The provided abstracts primarily focus on this compound's mechanism of action, efficacy, and safety profile. Information regarding its quality control during manufacturing, potential immunogenicity, interactions with specific drug-metabolizing enzymes, and biocompatibility requires further investigation.
Q35: Are there any alternative compounds or substitutes for this compound?
A35: While the provided abstracts do not directly compare this compound to alternative compounds, other RNR inhibitors are under investigation as potential anticancer agents. Further research is needed to comprehensively assess and compare their efficacy, safety, and potential advantages over this compound.
Q36: What research infrastructure and resources are crucial for advancing this compound research?
A36: Continued research on this compound necessitates access to advanced research infrastructure, including facilities for chemical synthesis and characterization, in vitro and in vivo models for preclinical studies, and resources for conducting clinical trials. Collaborative efforts and data sharing within the scientific community are essential for driving progress in the field.
Q37: What are the key historical milestones in this compound research?
A37: this compound has progressed from preclinical studies demonstrating its potent RNR inhibitory activity to clinical trials evaluating its efficacy and safety in various cancer types []. While initial results in solid tumors were less promising, ongoing research focuses on overcoming limitations like resistance and improving its delivery and therapeutic window.
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